



Application Notes: Oral Glucose Tolerance Test with GPR120 Agonist 5

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Compound of Interest		
Compound Name:	GPR120 Agonist 5	
Cat. No.:	B536847	Get Quote

Introduction

G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic diseases, particularly Type 2 Diabetes Mellitus (T2DM).[1] GPR120 is activated by medium and long-chain free fatty acids (FFAs), such as the omega-3 fatty acids found in fish oil.[2][3] Upon activation, GPR120 mediates several beneficial metabolic effects. It is highly expressed in various tissues, including the intestines, adipose tissue, and pro-inflammatory macrophages.[1][4] In enteroendocrine L-cells of the intestine, GPR120 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β -cells. Additionally, GPR120 activation in adipocytes can promote glucose uptake by facilitating the translocation of glucose transporter 4 (GLUT4) to the cell membrane.

GPR120 Agonist 5 is a novel, selective, and orally bioavailable small-molecule agonist designed to target GPR120. Its application in an oral glucose tolerance test (OGTT) is a critical preclinical step to evaluate its efficacy in improving glucose homeostasis. The OGTT assesses the body's ability to clear a glucose load from the bloodstream, and an improvement in this test (i.e., lower blood glucose levels) by **GPR120 Agonist 5** would indicate its potential as an anti-diabetic agent. This document provides a detailed protocol for performing an OGTT in a mouse model of diet-induced obesity (DIO) to assess the therapeutic potential of **GPR120 Agonist 5**.

Principle of the Method



The oral glucose tolerance test measures the body's response to an oral glucose challenge. In this protocol, mice are fasted to establish a baseline glucose level. They are then pre-treated with either a vehicle control, **GPR120 Agonist 5**, or a positive control compound. Following this, a concentrated glucose solution is administered orally. Blood glucose levels are then monitored at several time points over two hours. An effective anti-diabetic agent like **GPR120 Agonist 5** is expected to improve glucose disposal, resulting in lower peak blood glucose levels and a faster return to baseline compared to the vehicle-treated group. Plasma insulin levels may also be measured to determine if the glucose-lowering effect is mediated by enhanced insulin secretion.

Experimental Protocols

- 1. Animal Model
- Species: Male C57BL/6J mice.
- Model: Diet-Induced Obese (DIO) mice. To induce this model, mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 10-12 weeks. Age-matched mice on a standard chow diet can be used as lean controls.
- Housing: Animals should be housed in a temperature-controlled facility (22-25°C) with a 12-hour light-dark cycle and ad libitum access to water. All procedures must be approved by the institution's Animal Experimentation Ethics Committee.
- 2. Reagents and Materials
- GPR120 Agonist 5
- Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
- Positive Control (e.g., TUG-891)
- D-Glucose (Dextrose)
- Sterile 0.9% Saline Solution
- Handheld Glucometer and Test Strips



- Oral Gavage Needles
- Syringes (1 ml)
- Blood collection tubes (e.g., EDTA-coated microtubes for plasma collection)
- Anesthetic (for terminal procedures, if any)
- · Scale for weighing animals
- 3. Experimental Procedure
- a. Animal Preparation and Fasting:
- Fast the mice overnight for 16-18 hours before the experiment. Ensure mice have free access to drinking water during the fasting period.
- On the day of the experiment, weigh each mouse and record its weight.
- Transfer mice to clean cages.
- b. Dosing and Glucose Administration:
- Prepare the dosing solutions: Dissolve GPR120 Agonist 5 and the positive control in the
 vehicle to the desired concentrations (e.g., for a 10 mg/kg dose, prepare a 1 mg/ml solution if
 dosing at 10 ml/kg).
- Take a baseline blood sample (t= -30 min) from the tail vein to measure fasting blood glucose.
- Immediately after the baseline sample, administer the vehicle, GPR120 Agonist 5, or
 positive control to the respective groups of mice via oral gavage. A typical dosing volume is
 10 ml/kg.
- Acclimate the mice for 30 minutes.
- At t=0 min, take a second baseline blood sample for glucose measurement.



- Immediately following the t=0 sample, administer a 20% D-glucose solution (prepared in sterile saline) via oral gavage at a dose of 2 g/kg body weight.
- c. Blood Sampling:
- Collect blood samples from a small incision at the tip of the tail at 15, 30, 60, and 120 minutes after the glucose challenge.
- For each time point, measure blood glucose immediately using a glucometer.
- If measuring insulin, collect approximately 20-30 μl of whole blood into EDTA-coated tubes at each time point. Keep samples on ice.
- · After the final blood draw, return food to the cages.
- d. Plasma Preparation (for Insulin Measurement):
- Centrifuge the collected blood samples at 4°C (e.g., 2000 x g for 10 minutes).
- Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
- Measure insulin concentrations using a commercially available ELISA kit according to the manufacturer's instructions.

Quantitative Data Summary

The following tables represent hypothetical data from an OGTT performed on DIO mice.

Table 1: Blood Glucose Levels During Oral Glucose Tolerance Test (OGTT)



Treatmen t Group (Dose)	Time -30 min (mg/dL)	Time 0 min (mg/dL)	Time 15 min (mg/dL)	Time 30 min (mg/dL)	Time 60 min (mg/dL)	Time 120 min (mg/dL)
Vehicle Control	145 ± 5	148 ± 6	355 ± 15	450 ± 20	380 ± 18	250 ± 12
GPR120 Agonist 5 (10 mg/kg)	142 ± 4	145 ± 5	280 ± 12	350 ± 15	260 ± 11	180 ± 9
GPR120 Agonist 5 (30 mg/kg)	144 ± 5	146 ± 6	240 ± 10	290 ± 12	205 ± 10	155 ± 7
Positive Control (TUG-891, 30 mg/kg)	143 ± 6	144 ± 5	255 ± 11	310 ± 14	220 ± 9	165 ± 8

Data are presented as Mean \pm SEM, n=8 mice per group.

Table 2: Area Under the Curve (AUC) for Glucose and Insulin Levels

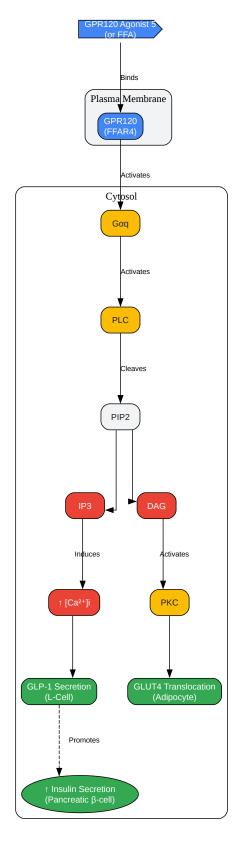
Treatment Group (Dose)	Glucose AUC (0-120 min) (mg/dL * min)	Plasma Insulin at 30 min (ng/mL)
Vehicle Control	45,500 ± 2,100	1.8 ± 0.2
GPR120 Agonist 5 (10 mg/kg)	34,800 ± 1,500	2.9 ± 0.3
GPR120 Agonist 5 (30 mg/kg)	27,900 ± 1,250	3.8 ± 0.4
Positive Control (TUG-891, 30 mg/kg)	30,100 ± 1,400	3.5 ± 0.3

Data are presented as Mean \pm SEM, n=8 mice per group.

Visualizations



Signaling Pathways

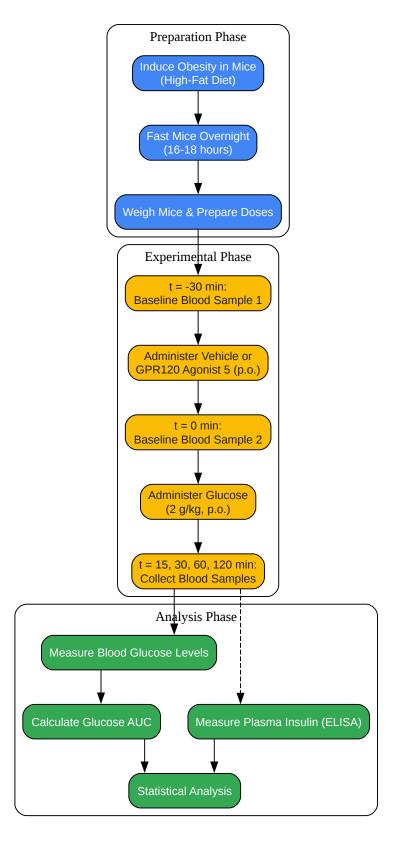


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Caption: GPR120 signaling pathway for improved glucose metabolism.

Experimental Workflow





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Caption: Experimental workflow for the Oral Glucose Tolerance Test.

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